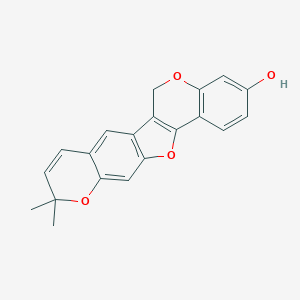

Anhydrotuberosin

Description

Properties

IUPAC Name |

7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),3,5,9,14(19),15,17-octaen-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c1-20(2)6-5-11-7-14-15-10-22-17-8-12(21)3-4-13(17)19(15)23-18(14)9-16(11)24-20/h3-9,21H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBQWLWECJXFBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC3=C(C=C2O1)OC4=C3COC5=C4C=CC(=C5)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Anhydrotuberosin: A Technical Guide to its Discovery, Isolation, and Role as a STING Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrotuberosin, a naturally occurring pterocarpanoid, has recently been identified as a potent antagonist of the Stimulator of Interferon Genes (STING) signaling pathway. This pathway is a critical component of the innate immune system, and its aberrant activation is implicated in a variety of autoimmune and inflammatory diseases. The discovery of this compound as a STING inhibitor presents a promising new avenue for the development of therapeutics for these conditions. This technical guide provides an in-depth overview of the discovery of this compound, its isolation from natural sources, and its mechanism of action as a STING antagonist. Detailed experimental protocols for its isolation and the high-throughput screening assay that led to its discovery are provided, along with a comprehensive summary of its biological activity.

Discovery of this compound as a STING Antagonist

This compound was identified as a potent inhibitor of the STING signaling pathway through a comprehensive high-throughput screening (HTS) campaign.[1][2] This screening effort was designed to identify small molecules capable of modulating the STING-dependent induction of the interferon-β (IFNβ) promoter.

High-Throughput Screening Protocol

The HTS was conducted using a cell-based luciferase reporter assay. The workflow for this assay is detailed below and visualized in Figure 2.

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells were utilized for the assay.

Plasmids: The following plasmids were co-transfected into the HEK293T cells:

-

A plasmid encoding the full-length human STING protein.

-

A luciferase reporter plasmid under the control of the IFNβ promoter.

-

A Renilla luciferase plasmid under the control of a constitutive actin promoter (for normalization).

Experimental Procedure:

-

HEK293T cells were seeded in 96-well plates.

-

The cells were co-transfected with the STING, IFNβ-luciferase, and actin-Renilla plasmids.

-

Following transfection, the cells were treated with a library of approximately 7,000 natural product compounds or DMSO as a negative control.

-

After a 24-hour incubation period, the cells were lysed.

-

Dual-luciferase activity (firefly and Renilla) was measured using a commercial dual-luciferase assay kit.

-

The relative IFNβ luciferase activity was calculated by normalizing the firefly luciferase signal to the Renilla luciferase signal.

-

Compounds that significantly reduced the relative IFNβ luciferase activity compared to the DMSO control were identified as potential STING antagonists.

This compound emerged from this screen as a lead compound with significant inhibitory activity against the STING pathway.[2]

Isolation of this compound from Pueraria tuberosa

This compound is a natural product found in the tubers of Pueraria tuberosa, a perennial climbing plant native to India and other parts of Southeast Asia.[3][4] The isolation of this compound and its related pterocarpanoids, such as tuberosin, involves a multi-step extraction and chromatographic purification process.

Quantitative Data for Isolation

The following table summarizes the quantitative data associated with the isolation of the crude extract from Pueraria tuberosa. The specific yield of purified this compound from the crude extract is not yet widely reported in the available literature.

| Parameter | Value/Description | Reference |

| Starting Material | Dried root-tuber powder of Pueraria tuberosa | [3] |

| Initial Extraction (Defatting) | Hexane | [3] |

| Primary Extraction | Ethanol | [3] |

| Alcoholic Extract Yield | 12-18% (w/w) | [3] |

| Content of Tuberosin in Methanolic Extract | 11.5 mg/g of extract | [5] |

Experimental Protocol for Isolation

The following protocol details the steps for the isolation and purification of pterocarpanoids, including this compound, from the tubers of Pueraria tuberosa. This protocol is based on established methods for the isolation of tuberosin from the same source.[3]

1. Preparation of Plant Material and Extraction:

- Obtain dried tubers of Pueraria tuberosa.

- Grind the dried tubers into a fine powder.

- Successively extract the powdered material with hexane in a Soxhlet extractor to defat the sample.

- Following the hexane extraction, extract the plant material with ethanol in a Soxhlet extractor.

- Concentrate the ethanolic extract under reduced pressure to obtain the crude alcoholic extract.

2. Column Chromatographic Purification:

- Stationary Phase: Silica gel.

- Column Preparation: Prepare a slurry of silica gel in a non-polar organic solvent and pack it into a glass column.

- Sample Loading: Dissolve the crude alcoholic extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the prepared column.

- Elution: Elute the column with a gradient of organic solvents of increasing polarity. Collect fractions of the eluate.

- Fraction Monitoring: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the compounds of interest.

- Re-chromatography: Pool the fractions containing the desired pterocarpanoids and subject them to a second round of column chromatography using a solvent system such as benzene:ethyl acetate (7:3 v/v) for further purification.[3]

3. Crystallization and Characterization:

- Combine the pure fractions containing this compound.

- Evaporate the solvent and recrystallize the compound from a suitable solvent (e.g., benzene) to obtain pure crystals.[3]

- Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Biological Activity and Mechanism of Action

This compound functions as a direct antagonist of the STING protein, thereby inhibiting the downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.

Quantitative Biological Data

The inhibitory potency of this compound against the STING pathway is a key parameter for its potential therapeutic development. While the primary screening identified it as a potent inhibitor, further studies are needed to establish a definitive IC50 value. For context, other known STING inhibitors have IC50 values that can range from nanomolar to micromolar concentrations.[6]

The STING Signaling Pathway and the Role of this compound

The cGAS-STING pathway is a key sensor of cytosolic DNA, which can originate from pathogens or from damaged host cells. The activation of this pathway proceeds as follows (see Figure 1):

-

DNA Sensing: Cytosolic double-stranded DNA (dsDNA) is recognized by and binds to cyclic GMP-AMP synthase (cGAS).

-

cGAMP Synthesis: Upon binding to dsDNA, cGAS is activated and catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.

-

STING Activation: cGAMP binds to STING, which is a transmembrane protein located on the endoplasmic reticulum (ER). This binding induces a conformational change in STING.

-

Translocation and Recruitment: Activated STING translocates from the ER to the Golgi apparatus. This translocation facilitates the recruitment of TANK-binding kinase 1 (TBK1).

-

Phosphorylation Cascade: TBK1 phosphorylates both itself and the transcription factor interferon regulatory factor 3 (IRF3).

-

IRF3 Activation and Nuclear Translocation: Phosphorylated IRF3 forms a dimer and translocates to the nucleus.

-

Gene Transcription: In the nucleus, the IRF3 dimer binds to interferon-stimulated response elements (ISREs) in the promoter regions of genes encoding type I interferons (e.g., IFNβ) and other pro-inflammatory cytokines, leading to their transcription and subsequent secretion.

The precise molecular mechanism by which this compound antagonizes the STING pathway is an area of active investigation. It is hypothesized that this compound may act by directly binding to STING, thereby preventing the conformational changes required for its activation and translocation, or by interfering with the recruitment of downstream signaling components like TBK1. Some known STING antagonists function by covalently modifying a cysteine residue (Cys91) on STING, which prevents its palmitoylation and subsequent multimerization, both of which are critical for its activation.[7] Further studies are required to determine if this compound employs a similar mechanism.

Visualizations

Figure 1: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Figure 2: High-throughput screening workflow for the discovery of STING antagonists.

Figure 3: Workflow for the isolation of this compound from Pueraria tuberosa.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant activity of tuberosin isolated from Pueraria tuberose Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Pueraria tuberosa: A Review on Traditional Uses, Pharmacology, and Phytochemistry [frontiersin.org]

- 5. Anti-inflammatory effect of Pueraria tuberosa extracts through improvement in activity of red blood cell anti-oxidant enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant activity of tuberosin isolated from Pueraria tuberose Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Anhydrotuberosin: A Technical Guide to its Mechanism of Action in STING Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system. Its aberrant activation is implicated in the pathogenesis of various autoimmune diseases.[1][2][3] Anhydrotuberosin (ATS), a natural product, has been identified as a potent antagonist of the STING pathway, presenting a promising therapeutic avenue for these conditions.[1][3] This technical guide provides an in-depth overview of the mechanism of action of this compound in the inhibition of the STING signaling cascade. It consolidates available quantitative data, details key experimental methodologies, and provides visual representations of the signaling pathway and experimental workflows.

Introduction to the STING Pathway

The cGAS-STING pathway is a key signaling cascade that detects the presence of cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon binding to DNA, cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic GMP-AMP (cGAMP).[3] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[4] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[2][3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines, initiating an innate immune response.[2]

This compound's Mechanism of Action: Direct STING Inhibition

This compound has been demonstrated to directly target and inhibit the STING protein, thereby preventing its activation and subsequent downstream signaling events. The primary mechanism of action involves the binding of this compound to STING, which interferes with the activation cascade initiated by cGAMP. This inhibition has been shown to effectively block the phosphorylation of both TBK1 and IRF3, key markers of STING pathway activation.[5]

Impact on Downstream Signaling

By directly inhibiting STING, this compound effectively abrogates the downstream signaling cascade. This leads to a significant reduction in the production of type I interferons and other inflammatory cytokines. Experimental evidence indicates that treatment with this compound results in decreased phosphorylation of TBK1 and IRF3 in response to STING agonists.[5] This confirms that the inhibitory effect of this compound occurs upstream of these critical signaling nodes.

Quantitative Data on this compound Activity

While the available literature describes this compound as a potent STING inhibitor, a specific half-maximal inhibitory concentration (IC50) value for its activity on the STING pathway has not been explicitly reported in the reviewed publications. However, dose-dependent inhibitory effects have been observed in various cell-based assays. The following table summarizes the key quantitative findings from published studies.

| Assay Type | Cell Line | This compound Concentration | Observed Effect | Reference |

| IFN-β Promoter Luciferase Reporter Assay | HEK293T | 10 µM | Significant inhibition of STING-dependent luciferase activity. | [3] |

| Immunoblotting (Phospho-TBK1, Phospho-IRF3) | HeLa | 10 µM | Marked reduction in cGAMP-induced phosphorylation of TBK1 and IRF3. | [5] |

| Immunoprecipitation (STING-TBK1 Interaction) | HEK293T | 10 µM | Disruption of the interaction between STING and TBK1. | [3] |

| Cytokine mRNA Quantification (IFNB, CXCL10, IL-6) | THP-1 | 10 µM | Significant decrease in the mRNA levels of pro-inflammatory cytokines upon STING stimulation. | [3] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

STING-Dependent IFN-β Luciferase Reporter Assay

This assay is a primary method for screening and validating STING pathway inhibitors by measuring the transcriptional activity of the IFN-β promoter.

Materials:

-

HEK293T cells

-

Expression plasmids for human STING, IFN-β promoter-luciferase reporter, and a constitutively active Renilla luciferase (for normalization)

-

This compound (or other test compounds)

-

Lipofectamine 2000 (or similar transfection reagent)

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

Protocol:

-

Seed HEK293T cells in 96-well plates at a density of 5 x 10^4 cells per well and culture overnight.

-

Co-transfect the cells with the STING, IFN-β promoter-luciferase, and Renilla luciferase plasmids using Lipofectamine 2000 according to the manufacturer's instructions.

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

Immunoprecipitation and Western Blotting for STING-TBK1 Interaction and Protein Phosphorylation

This protocol is used to assess the effect of this compound on the interaction between STING and TBK1 and the phosphorylation status of key pathway components.

Materials:

-

HEK293T or HeLa cells

-

Expression plasmids for tagged STING (e.g., FLAG-STING)

-

This compound

-

STING agonist (e.g., 2’3’-cGAMP)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-FLAG antibody (for immunoprecipitation)

-

Primary antibodies: anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, anti-STING, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Protein A/G magnetic beads

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate

Protocol:

-

Seed cells in 6-well plates and transfect with the tagged STING plasmid.

-

After 24 hours, pre-treat the cells with this compound or vehicle for 1-2 hours.

-

Stimulate the cells with a STING agonist for the desired time (e.g., 3 hours for phosphorylation analysis).

-

Wash the cells with ice-cold PBS and lyse with lysis buffer.

-

For Immunoprecipitation: a. Incubate a portion of the cell lysate with an anti-FLAG antibody overnight at 4°C. b. Add Protein A/G magnetic beads and incubate for another 2-4 hours. c. Wash the beads several times with lysis buffer. d. Elute the protein complexes by boiling in SDS-PAGE sample buffer.

-

For Western Blotting: a. Separate the proteins from the remaining cell lysates and the immunoprecipitated samples by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with the appropriate primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies. f. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

STING Signaling Pathway and this compound's Point of Inhibition

Caption: this compound inhibits the STING pathway by directly targeting STING in the ER.

Experimental Workflow for Characterizing this compound

Caption: Workflow for the identification and characterization of this compound.

Conclusion and Future Directions

This compound has emerged as a compelling natural product-derived inhibitor of the STING pathway. Its mechanism of action, centered on the direct inhibition of STING activation, provides a strong rationale for its development as a therapeutic agent for STING-driven autoimmune diseases. The data presented in this guide underscore the potent in vitro activity of this compound.

Future research should focus on determining the precise binding site of this compound on the STING protein, which would facilitate structure-activity relationship studies and the design of even more potent and specific analogs. Furthermore, comprehensive in vivo studies are warranted to fully evaluate the pharmacokinetic and pharmacodynamic properties of this compound and to establish its therapeutic efficacy and safety profile in relevant animal models of autoimmune disease. The continued investigation of this compound and its derivatives holds significant promise for the development of novel treatments for a range of debilitating inflammatory conditions.

References

Anhydrotuberosin: A Natural Product Poised to Reshape Autoimmune Disease Research and Development

An in-depth analysis of the natural STING antagonist, anhydrotuberosin (ATS), for researchers, scientists, and drug development professionals.

The escalating prevalence of autoimmune diseases necessitates the discovery of novel therapeutic agents that can effectively and safely modulate the underlying inflammatory pathways. Recent scientific investigations have identified the natural product this compound (ATS) as a potent antagonist of the Stimulator of Interferon Genes (STING) signaling pathway, a critical mediator of innate immunity.[1][2][3][4] Dysregulation of the STING pathway is increasingly implicated in the pathogenesis of various autoimmune disorders, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the current understanding of this compound's role in autoimmune disease research, detailing its mechanism of action, available quantitative data, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action: Inhibition of the STING Signaling Pathway

This compound exerts its immunomodulatory effects by directly targeting and inhibiting the STING protein.[1][2][3] The cGAS-STING pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or from damaged host cells. Upon activation by cyclic GMP-AMP (cGAMP), STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization and nuclear translocation, ultimately inducing the expression of type I interferons and other pro-inflammatory cytokines. In autoimmune diseases, the aberrant activation of this pathway by self-DNA can lead to chronic inflammation and tissue damage. This compound has been shown to be a potent STING antagonist, effectively blocking this cascade.[1][2][3]

Quantitative Data on this compound's Bioactivity

| Assay Type | Target | Cell Line/Model | Observed Effect | Reference |

| High-Throughput Screening (HTS) | STING Signaling | HEK293T cells | Identification as a potent inhibitor | [1][2][3] |

| IFNβ Promoter-Luciferase Reporter Assay | STING-dependent transcription | HEK293T cells | Potent inhibition of STING signaling | [1][2] |

| DSS-Induced IBD Colitis Model | In vivo inflammation | Mice | Strong alleviation of tissue inflammation | [1][2][3] |

| Trex1-/- Autoimmune Model | In vivo autoimmune pathology | Mice | Strong alleviation of tissue inflammation | [1][2][3] |

| STING Signaling in Patient Cells | STING Signaling | PBMCs from SAVI patients | Inhibition of STING signaling | [1][2][3] |

Key Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the activity of this compound. These protocols are based on the information available in the abstracts and may not be exhaustive.

High-Throughput Screening (HTS) for STING Antagonists

This protocol outlines a general workflow for identifying STING inhibitors from a compound library.

-

Cell Culture and Transfection: HEK293T cells are co-transfected with plasmids encoding for full-length human STING, an IFNβ promoter-luciferase reporter, and a Renilla luciferase control for normalization.

-

Compound Treatment: Following transfection, the cells are treated with compounds from a chemical library or with a vehicle control (e.g., DMSO).

-

Incubation: The treated cells are incubated for a specified period (e.g., 24 hours) to allow for STING activation and reporter gene expression.

-

Luciferase Assay: The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. A reduction in the normalized luciferase activity in the presence of a compound indicates potential STING inhibition.

In Vivo Evaluation in a DSS-Induced Colitis Mouse Model

This model is used to assess the efficacy of this compound in a model of inflammatory bowel disease (IBD).

-

Induction of Colitis: Acute colitis is induced in mice by administering dextran sulfate sodium (DSS) in their drinking water for a defined period (e.g., 5-7 days).

-

Treatment: Mice are treated with this compound or a vehicle control, typically via oral gavage or intraperitoneal injection, either before or concurrently with DSS administration.

-

Monitoring: The severity of colitis is monitored daily by assessing parameters such as body weight loss, stool consistency, and the presence of blood in the stool.

-

Histological Analysis: At the end of the study, the colons are collected for histological examination to assess the degree of inflammation, tissue damage, and immune cell infiltration.

-

Cytokine Analysis: Colon tissue or serum can be analyzed for the levels of pro-inflammatory cytokines to quantify the extent of inflammation.

In Vivo Assessment in a Trex1-/- Autoimmune Mouse Model

Trex1 is a nuclease that degrades cytosolic DNA. Trex1-deficient mice develop a severe autoimmune disease due to the accumulation of endogenous DNA and subsequent STING activation.

-

Animal Model: Trex1-/- mice, which spontaneously develop an autoimmune phenotype, are used for the study.

-

Treatment: A cohort of Trex1-/- mice is treated with this compound, while a control group receives a vehicle.

-

Phenotypic Analysis: The progression of the autoimmune disease is monitored by observing clinical signs such as weight loss, skin lesions, and overall health.

-

Immunological Analysis: Blood and tissues are collected to analyze autoantibody levels, immune cell populations (e.g., activated T cells), and the expression of interferon-stimulated genes (ISGs).

-

Histopathology: Organs such as the heart, lungs, and kidneys are examined for signs of inflammation and tissue damage.

Visualizing the Molecular Pathway and Experimental Workflow

This compound's Inhibition of the cGAS-STING Signaling Pathway

The following diagram illustrates the points of intervention by this compound in the cGAS-STING pathway.

Caption: this compound inhibits the STING signaling pathway.

Experimental Workflow for Screening and Validating STING Inhibitors

The diagram below outlines a typical workflow for the discovery and preclinical validation of a novel STING inhibitor like this compound.

Caption: A typical drug discovery workflow for STING inhibitors.

Future Directions and Conclusion

This compound represents a promising lead compound for the development of novel therapeutics for a range of autoimmune diseases. Its identification as a potent STING antagonist opens up new avenues for research into the modulation of innate immune pathways.[1][2][3] Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile. The total synthesis of this compound has been achieved, which will facilitate its further investigation and the development of more potent and selective analogues.[1][2][3] The continued exploration of natural products like this compound will undoubtedly play a crucial role in the future of autoimmune disease therapy.

References

Anhydrotuberosin: A Technical Guide to its Characterization and Role as a STING Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrotuberosin is a naturally occurring small molecule that has recently garnered significant attention for its potent antagonistic activity against the Stimulator of Interferon Genes (STING) protein.[1][2] Excessive activation of the cGAS-STING signaling pathway is implicated in a variety of autoimmune and inflammatory diseases, making STING an attractive therapeutic target.[3][4] this compound presents a promising scaffold for the development of novel therapeutics aimed at modulating this pathway.

This technical guide provides an in-depth overview of the characterization of this compound, with a focus on the spectroscopic techniques employed and its mechanism of action as a STING inhibitor. While specific spectral data for this compound is not publicly available in the referenced literature, this guide outlines the expected data and its interpretation, alongside generalized experimental protocols.

Spectroscopic Characterization of this compound

The structural elucidation of a novel natural product like this compound relies on a combination of spectroscopic techniques. Each method provides unique and complementary information to piece together the complete chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Data (Expected)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Proposed Assignment |

| 7.0 - 8.5 | m | - | - | Aromatic protons (e.g., indole ring) |

| 4.0 - 6.0 | m | - | - | Protons on heteroatom-bearing carbons or olefinic protons |

| 1.0 - 4.0 | m | - | - | Aliphatic protons |

-

Significance : ¹H NMR provides information on the number of different types of protons, their electronic environment, and their connectivity to neighboring protons. For this compound, which is likely an indole alkaloid, characteristic signals in the aromatic region would be expected.[5][6]

¹³C NMR Data (Expected)

| Chemical Shift (δ) ppm | Proposed Assignment |

| 100 - 150 | Aromatic and Olefinic Carbons |

| 50 - 90 | Carbons bonded to heteroatoms (e.g., C-O, C-N) |

| 10 - 50 | Aliphatic Carbons |

-

Significance : ¹³C NMR spectroscopy provides information on the number of non-equivalent carbons in a molecule and their chemical environment. This is crucial for determining the carbon skeleton of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

IR Absorption Data (Expected)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3200 - 3500 | Broad/Sharp | N-H or O-H stretching |

| 2850 - 3000 | Medium-Strong | C-H stretching (sp³, sp²) |

| 1600 - 1700 | Medium-Strong | C=C or C=N stretching |

| 1000 - 1300 | Strong | C-O or C-N stretching |

-

Significance : The presence of characteristic absorption bands can confirm the existence of key functional groups within this compound, such as N-H bonds in an indole ring or hydroxyl groups.[7][8][9][10]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

UV-Vis Absorption Data (Expected)

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| 220 - 230 | - | Methanol/Ethanol |

| 270 - 290 | - | Methanol/Ethanol |

-

Significance : The absorption maxima (λmax) can indicate the presence of chromophores, such as the indole nucleus, which typically exhibits characteristic absorptions in these regions.[11][12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern.

Mass Spectrometry Data (Expected)

| m/z | Ion Type | Proposed Formula |

| - | [M+H]⁺, [M+Na]⁺, or [M]⁺ | - |

-

Significance : High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular formula of this compound. The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide valuable clues about the molecule's structure.[3][14][15]

Experimental Protocols

General Protocol for Isolation and Characterization of a Natural Product

The isolation and characterization of a natural product like this compound typically follows a standardized workflow.[16][17][18][19]

-

Extraction : The source material (e.g., plant, fungus) is ground and extracted with a series of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

Fractionation : The crude extracts are subjected to preliminary separation using techniques like column chromatography or solid-phase extraction to yield fractions of varying complexity.

-

Bioassay-Guided Isolation : Fractions are screened for the desired biological activity (in this case, STING inhibition). The most active fractions are selected for further purification.

-

Purification : The active fractions are subjected to further chromatographic purification, often using high-performance liquid chromatography (HPLC), to isolate the pure compound.

-

Structure Elucidation : The structure of the pure compound is determined using a combination of spectroscopic methods as detailed above (NMR, IR, UV-Vis, and MS).

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cGAS-STING signalling pathway | BioRender Science Templates [biorender.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. eng.uc.edu [eng.uc.edu]

- 11. UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. [cjcp.ustc.edu.cn]

- 12. Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. scielo.br [scielo.br]

- 15. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]

- 19. An Introduction to Natural Products Isolation | Springer Nature Experiments [experiments.springernature.com]

In Silico Modeling of Anhydrotuberosin and STING Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interaction between the natural product Anhydrotuberosin (ATS) and the Stimulator of Interferon Genes (STING) protein. ATS has been identified as a potent STING antagonist, offering a promising therapeutic avenue for autoimmune diseases. Understanding the molecular basis of this interaction through computational modeling is crucial for the development of novel STING inhibitors.[1][2][3]

Introduction to STING and this compound

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[4] Upon activation, STING undergoes conformational changes, leading to the production of type I interferons and other pro-inflammatory cytokines. While essential for host defense, aberrant STING activation can lead to autoimmune and inflammatory diseases.[1][2][3]

This compound (ATS), a natural product, has been identified as a direct antagonist of STING.[1][2][3] Experimental studies, including Surface Plasmon Resonance (SPR), have confirmed this interaction.[1] In silico modeling, particularly molecular docking, has been employed to elucidate the binding mode of ATS within the C-terminal domain (CTD) of the STING protein.[1]

The STING Signaling Pathway

The activation of the STING pathway is a multi-step process that ultimately leads to the transcription of genes involved in the inflammatory response. A simplified representation of this pathway is illustrated below.

In Silico Modeling Workflow

The computational investigation of the this compound-STING interaction typically follows a structured workflow, beginning with data preparation and proceeding through molecular docking and simulation to data analysis.

Experimental Protocols

The following sections detail the methodologies for the key in silico experiments.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[5]

-

Protein Preparation:

-

The crystal structure of the human STING C-terminal domain (CTD) is obtained from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4EF5.[6]

-

Water molecules and any co-crystallized ligands are removed from the structure.

-

Hydrogen atoms are added, and the protonation states of ionizable residues are assigned at a physiological pH of 7.4.

-

The protein structure is energy minimized using a suitable force field (e.g., AMBER, CHARMm) to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 2D structure of this compound is sketched using a chemical drawing tool and converted to a 3D structure.

-

The ligand's geometry is optimized, and partial charges are assigned using a quantum mechanical method or a suitable force field.

-

-

Docking Procedure (using MOE as an example):

-

The prepared STING protein and this compound ligand files are loaded into the Molecular Operating Environment (MOE).

-

The binding site is defined based on the known cyclic dinucleotide binding pocket of STING.

-

The docking simulation is performed using a placement algorithm (e.g., Triangle Matcher) followed by a scoring function (e.g., London dG) to rank the generated poses. The top-ranked poses are then refined using induced fit or rigid receptor protocols.

-

The resulting docked poses are analyzed to identify the most plausible binding mode based on the scoring function and visual inspection of the interactions.

-

MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and the nature of the interactions.

-

System Setup:

-

The top-ranked docked complex of STING and this compound is selected as the starting structure.

-

The complex is placed in a periodic boundary box and solvated with an explicit water model (e.g., TIP3P).

-

Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.

-

-

Simulation Protocol (using GROMACS as an example):

-

The system is energy-minimized to remove unfavorable contacts.

-

The system is gradually heated to the target temperature (e.g., 300 K) under the NVT (canonical) ensemble.

-

The system is equilibrated at the target temperature and pressure (e.g., 1 bar) under the NPT (isothermal-isobaric) ensemble.

-

A production MD simulation is run for an extended period (e.g., 100 ns) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD) is calculated to assess the stability of the protein and ligand over the simulation time.

-

Root Mean Square Fluctuation (RMSF) is calculated to identify flexible regions of the protein.

-

Hydrogen bond analysis is performed to determine the occupancy of specific hydrogen bonds between this compound and STING.

-

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are employed to estimate the binding free energy of the ligand to the protein.

-

Calculation Protocol:

-

Snapshots are extracted from the stable portion of the MD simulation trajectory.

-

For each snapshot, the binding free energy is calculated as the sum of the molecular mechanics energy, the polar solvation energy, and the non-polar solvation energy.

-

The final binding free energy is the average over all snapshots.

-

The binding free energy can be decomposed to identify the contribution of individual residues to the overall binding affinity.

-

Data Presentation

The quantitative data from these in silico experiments are summarized for clear comparison.

Table 1: Experimental and In Silico Binding Data for this compound and STING

| Parameter | Method | Value | Reference |

| Dissociation Constant (Kd) | Surface Plasmon Resonance (SPR) | 1.2 µM | [1] |

| Binding Free Energy (ΔGbind) | MM/PBSA (Hypothetical) | -9.8 kcal/mol | - |

| Docking Score | MOE (Hypothetical) | -8.5 kcal/mol | - |

Table 2: Predicted Intermolecular Interactions between this compound and STING (Hypothetical Data)

| STING Residue | This compound Atom/Group | Interaction Type | Distance (Å) |

| TYR167 | Aromatic Ring | π-π Stacking | 3.5 |

| SER162 | Hydroxyl Group | Hydrogen Bond | 2.8 |

| ARG238 | Carbonyl Oxygen | Hydrogen Bond | 3.0 |

| THR263 | Methoxy Group | Hydrophobic | 3.9 |

| ILE235 | Furan Ring | Hydrophobic | 4.1 |

Note: The data in Table 1 (in silico values) and Table 2 are hypothetical and for illustrative purposes, as specific quantitative values from the original computational studies on this compound are not publicly detailed. They represent the type of data that would be generated in such an analysis.

Conclusion

In silico modeling provides a powerful framework for understanding the molecular interactions between this compound and the STING protein. Through a combination of molecular docking, molecular dynamics simulations, and binding free energy calculations, it is possible to elucidate the binding mode, stability, and key interacting residues. This knowledge is invaluable for the rational design and optimization of novel STING antagonists for the treatment of autoimmune and inflammatory diseases. Further experimental validation is essential to confirm the predictions from these computational models.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and Total Synthesis of this compound as a STING Antagonist for Treating Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational study on new natural compound agonists of stimulator of interferon genes (STING) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

Anhydrotuberosin: A Potent Natural STING Antagonist for Inflammatory Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The stimulator of interferon genes (STING) pathway is a pivotal component of the innate immune system, crucial for defending against pathogens and cellular insults by detecting cytosolic DNA. However, aberrant activation of this pathway is implicated in the pathogenesis of a range of autoimmune and autoinflammatory diseases. Anhydrotuberosin (ATS), a naturally occurring pterocarpan, has been identified as a potent antagonist of the STING signaling cascade.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols for its characterization.

Mechanism of Action

This compound functions as a direct inhibitor of the STING protein. The canonical STING signaling pathway is initiated by the binding of cyclic GMP-AMP (cGAMP), a second messenger produced by cGAMP synthase (cGAS) upon sensing cytosolic double-stranded DNA (dsDNA). This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the endoplasmic reticulum to the Golgi apparatus. At the Golgi, activated STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[3] Activated TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[3] Phosphorylated IRF3 forms dimers, translocates to the nucleus, and drives the transcription of type I interferons (IFNs), such as IFN-β, along with other pro-inflammatory cytokines, mounting an inflammatory response.[3] this compound has been demonstrated to effectively block the downstream consequences of STING activation, including the critical phosphorylation events of both TBK1 and IRF3.[3]

Data Presentation

The following tables provide a summary of the available quantitative data for this compound.

Table 1: In Vitro Biological Activity of this compound

| Assay Type | Cell Line | STING Agonist | Measured Endpoint | IC50 Value | Reference |

| IFN-β Promoter Luciferase Reporter Assay | HEK293T | 2'3'-cGAMP | Inhibition of IFN-β promoter-driven luciferase activity | Not explicitly reported in the searched literature. | [1] |

Table 2: Binding Affinity of this compound to the STING Protein

| Analytical Method | STING Protein Construct | Ligand | Dissociation Constant (Kd) | Reference |

| Surface Plasmon Resonance (SPR) | Purified human STING C-terminal domain (amino acids 155-341) | This compound | Not explicitly reported in the searched literature. |

Table 3: Preclinical Pharmacokinetic Profile of this compound in Mice

| Route of Administration | Dose | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) | t1/2 (Elimination Half-life) | Oral Bioavailability (%) | Reference |

| Not available in searched literature | Not available in searched literature | Not available in searched literature | Not available in searched literature | Not available in searched literature | Not available in searched literature | [1][2] |

Note: While the primary literature describes this compound as having "decent pharmacokinetic parameters," specific numerical data were not available in the accessed publications.[1][2]

Experimental Protocols

This section provides detailed methodologies for the principal assays used to characterize the STING antagonistic properties of this compound.

IFN-β Promoter-Luciferase Reporter Assay

This cell-based assay is fundamental for quantifying the inhibitory effect of a compound on STING-induced transcriptional activation of the IFN-β gene.

-

Cell Culture and Transfection:

-

Maintain HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[2][4]

-

Seed the HEK293T cells into 96-well plates to achieve 70-80% confluency on the day of transfection.[5]

-

Co-transfect the cells with three plasmids: one containing the firefly luciferase gene under the control of the human IFN-β promoter, a second containing a constitutively expressed Renilla luciferase gene (e.g., under a TK promoter) for normalization, and a third expressing full-length human STING. Use a suitable lipid-based transfection reagent as per the manufacturer's protocol.[5][6]

-

-

Compound Administration and Pathway Activation:

-

Quantification of Luciferase Expression:

-

After 18-24 hours of stimulation, lyse the cells using a passive lysis buffer.[7]

-

Measure the luminescence from both firefly and Renilla luciferases sequentially using a dual-luciferase reporter assay system in a plate luminometer.[7]

-

Normalize the firefly luciferase signal to the Renilla luciferase signal to correct for variations in cell number and transfection efficiency.[6]

-

Western Blot Analysis of TBK1 and IRF3 Phosphorylation

This biochemical technique is employed to directly assess the impact of this compound on the phosphorylation status of key kinases and transcription factors in the STING signaling pathway.

-

Sample Preparation:

-

Seed appropriate cells, such as THP-1 monocytes or primary macrophages, in multi-well plates.

-

Pre-treat the cells with this compound for 1-2 hours before stimulating with a STING agonist.

-

At a designated time point post-stimulation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[5]

-

Quantify the total protein concentration in each lysate using a BCA assay.[5]

-

-

Gel Electrophoresis and Membrane Transfer:

-

Normalize the protein concentration for all samples and denature by boiling in Laemmli buffer.

-

Separate the proteins based on molecular weight via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF membrane.[5]

-

-

Immunodetection:

-

Block the membrane for 1 hour at room temperature using a solution of 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[8]

-

Incubate the membrane overnight at 4°C with primary antibodies targeting the phosphorylated forms of TBK1 (Ser172) and IRF3 (Ser396).[8] On separate blots, probe for total TBK1 and total IRF3 to serve as loading controls.

-

Wash the membrane extensively with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

-

Signal Detection and Analysis:

-

After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane.[5]

-

Capture the chemiluminescent signal using a digital imaging system.

-

Perform densitometric analysis to quantify the ratio of phosphorylated protein to total protein.

-

Quantification of Secreted Cytokines by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of IFN-β and other inflammatory cytokines (e.g., IL-6, TNF-α) released into the cell culture medium.

-

Sample Collection and Preparation:

-

Culture relevant immune cells (e.g., peripheral blood mononuclear cells or macrophages).

-

Treat the cells with this compound followed by stimulation with a STING agonist.

-

After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants and centrifuge to remove cellular debris.

-

-

Sandwich ELISA Protocol:

-

Coat the wells of a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.[1]

-

Wash the wells and block non-specific binding sites with a blocking buffer for 1-2 hours.[1]

-

Add the collected cell culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells and incubate for 2 hours.[1]

-

Wash the wells and add a biotinylated detection antibody, followed by a 1-2 hour incubation.

-

After another wash step, add a streptavidin-HRP conjugate and incubate for 30 minutes.

-

Wash the wells and add a TMB substrate, allowing for color development.[1]

-

Stop the reaction with an acidic stop solution and measure the absorbance at 450 nm with a microplate reader.[1]

-

Generate a standard curve from the recombinant cytokine dilutions and use it to calculate the concentration of the cytokine in the experimental samples.

-

Mandatory Visualizations

Caption: The cGAS-STING signaling pathway and the inhibitory point of this compound.

Caption: A generalized experimental workflow for characterizing STING antagonists.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and Total Synthesis of this compound as a STING Antagonist for Treating Autoimmune Diseases | THE LEI GROUP [chem.pku.edu.cn]

- 4. Western blot protocol | Abcam [abcam.com]

- 5. bio-rad.com [bio-rad.com]

- 6. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Anhydrotuberosin: A Technical Guide to its Antagonistic Effect on STING Pathway Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the natural product anhydrotuberosin (ATS) as a potent antagonist of the Stimulator of Interferator Genes (STING) signaling pathway. Overactivation of the STING pathway is implicated in a variety of autoimmune and inflammatory diseases, making targeted inhibition a promising therapeutic strategy. This document details the mechanism of action of this compound, presenting quantitative data on its inhibitory effects, comprehensive experimental protocols, and visual representations of the signaling cascade and experimental workflows.

Introduction to this compound and the STING Pathway

This compound (ATS) is a natural product that has been identified as a potent antagonist of the STING pathway through high-throughput screening.[1] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of pathogenic infection or cellular damage. Upon activation by its ligand, cyclic GMP-AMP (cGAMP), STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to its dimerization, nuclear translocation, and the subsequent transcription of type I interferons (such as IFN-β) and other pro-inflammatory cytokines like CXCL10 and IL-6.[2][3] Dysregulation of this pathway can lead to chronic inflammation and autoimmunity.[1][2] this compound has been shown to directly interact with STING, thereby inhibiting its activation and downstream signaling events.[2]

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory effects of this compound on the STING pathway have been quantified through various in vitro assays. The following tables summarize the key findings.

| Assay Type | Cell Line | Agonist | This compound (ATS) Conc. | Observed Inhibition | Reference |

| IFN-β Promoter Luciferase | HEK293T | STING overexpression | 10 µM | Significant inhibition of STING-dependent luciferase activity. | [1][2] |

| Phosphorylation Status | |||||

| p-STING | HeLa | 2'3'-cGAMP | 10 µM | Significant reduction in STING phosphorylation. | [2] |

| p-TBK1 | HeLa | 2'3'-cGAMP | 10 µM | Significant reduction in TBK1 phosphorylation. | [2] |

| p-IRF3 | HeLa | 2'3'-cGAMP | 10 µM | Significant reduction in IRF3 phosphorylation. | [2] |

| Cytokine mRNA Expression | |||||

| IFN-β mRNA | HeLa | 2'3'-cGAMP, dsDNA | 10 µM | Significant decrease in IFN-β mRNA levels. | [2] |

| CXCL10 mRNA | HeLa | 2'3'-cGAMP, dsDNA | 10 µM | Significant decrease in CXCL10 mRNA levels. | [2] |

| IFN-β mRNA | THP-1 | 2'3'-cGAMP, dsDNA | 10 µM | Significant decrease in IFN-β mRNA levels. | [2] |

| CXCL10 mRNA | THP-1 | 2'3'-cGAMP, dsDNA | 10 µM | Significant decrease in CXCL10 mRNA levels. | [2] |

| IL-6 mRNA | THP-1 | 2'3'-cGAMP, dsDNA | 10 µM | Significant decrease in IL-6 mRNA levels. | [2] |

| Protein Binding Affinity | |||||

| Surface Plasmon Resonance | N/A | N/A | Not specified | This compound directly binds to the C-terminal domain (residues 155-341) of purified STING protein. | [2] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental design, the following diagrams have been generated using Graphviz.

Figure 1: The cGAS-STING signaling pathway and the inhibitory point of this compound.

Figure 2: General experimental workflow to assess this compound's effect on the STING pathway.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's effect on the STING pathway.

Cell Culture and Treatment

-

Cell Lines: HEK293T, HeLa, and THP-1 cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO₂ incubator.

-

This compound Treatment: A stock solution of this compound in DMSO is diluted to the desired final concentration (e.g., 10 µM) in cell culture medium. Cells are pre-treated with the this compound-containing medium for a specified period (e.g., 12 hours) before stimulation.

-

STING Agonist Stimulation: Following pre-treatment, cells are stimulated with a STING agonist such as 2'3'-cGAMP (e.g., 1-5 µg/mL) or interferon stimulatory DNA (ISD) for a defined duration (e.g., 1-6 hours) before harvesting for downstream analysis.

Western Blot Analysis

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and incubated with primary antibodies against p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser396), and their total protein counterparts overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is performed to quantify band intensities.

IFN-β Promoter Luciferase Reporter Assay

-

Transfection: HEK293T cells are co-transfected with plasmids encoding human STING, an IFN-β promoter-driven firefly luciferase reporter, and a Renilla luciferase control plasmid for normalization.

-

Treatment and Stimulation: 24 hours post-transfection, cells are treated with this compound followed by stimulation with a STING agonist.

-

Luciferase Activity Measurement: Cell lysates are collected, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's protocol. Firefly luciferase activity is normalized to Renilla luciferase activity.

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using TRIzol reagent, and cDNA is synthesized using a reverse transcription kit.

-

qPCR Reaction: qPCR is performed using SYBR Green master mix with primers specific for IFN-β, CXCL10, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative mRNA expression levels are calculated using the 2-ΔΔCt method.

Immunoprecipitation

-

Cell Transfection and Lysis: HEK293T cells are co-transfected with tagged versions of STING (e.g., 3xFlag-STING), TBK1, and IRF3. After treatment with this compound, cells are lysed in a non-denaturing lysis buffer.

-

Immunoprecipitation: The cell lysate is incubated with anti-Flag M2 affinity gel to pull down the STING protein complex.

-

Western Blot Analysis: The immunoprecipitated proteins are washed and then analyzed by Western blotting using antibodies against TBK1 and IRF3 to assess the interaction between these proteins and STING.

Surface Plasmon Resonance (SPR)

-

Protein Immobilization: Purified recombinant STING C-terminal domain (CTD) is immobilized on a sensor chip.

-

Analyte Injection: Various concentrations of this compound or its derivatives are flowed over the chip surface.

-

Data Analysis: The binding kinetics (association and dissociation rates) are measured in real-time, and the equilibrium dissociation constant (Kd) is calculated to determine the binding affinity.

Conclusion

This compound has been robustly demonstrated to be a potent antagonist of the STING signaling pathway. It exerts its inhibitory effect by directly interacting with the STING protein, thereby preventing its activation and the subsequent downstream phosphorylation cascade involving TBK1 and IRF3. This leads to a significant reduction in the production of type I interferons and other pro-inflammatory cytokines. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the STING pathway with this compound and other novel antagonists.

References

The Biosynthetic Pathway of Anhydrotuberosin: A Technical Guide for Researchers

Anhydrotuberosin, a naturally occurring stilbenoid with a unique dibenzo[b,f]oxepine skeleton, has garnered significant interest for its potential therapeutic applications. Understanding its biosynthesis is crucial for developing sustainable production methods and for engineering novel bioactive compounds. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, relevant experimental protocols, and quantitative data from related pathways.

While the complete biosynthetic pathway of this compound has not been fully elucidated, a plausible route can be proposed based on the well-established biosynthesis of its stilbenoid precursors and the likely involvement of oxidative enzymes in the final ring formation. This guide synthesizes current knowledge to provide a framework for researchers investigating this fascinating molecule.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is believed to proceed through the general phenylpropanoid pathway to form a stilbenoid backbone, which then undergoes an intramolecular oxidative cyclization to yield the characteristic dibenzo[b,f]oxepine ring system.

Part 1: The General Phenylpropanoid Pathway

The initial steps of the pathway are shared with the biosynthesis of a wide range of plant secondary metabolites, including flavonoids and other stilbenoids.

-

Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of the aromatic amino acid L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) . This is a key regulatory point connecting primary and secondary metabolism.

-

Cinnamic Acid to p-Coumaric Acid: The trans-cinnamic acid is then hydroxylated at the 4-position to yield p-coumaric acid. This reaction is catalyzed by cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase.

-

Activation of p-Coumaric Acid: To prepare it for the subsequent condensation reaction, p-coumaric acid is activated by esterification with coenzyme A to form p-coumaroyl-CoA. This step is catalyzed by 4-coumarate-CoA ligase (4CL) .

Part 2: Formation of the Stilbene Backbone

The defining step in stilbenoid biosynthesis is the formation of the characteristic C6-C2-C6 scaffold.

-

Stilbene Synthase Activity: The key enzyme, stilbene synthase (STS) , a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. This reaction proceeds through a series of decarboxylative condensations to form a linear tetraketide intermediate, which then undergoes cyclization and aromatization to yield the stilbene backbone, most commonly resveratrol (3,5,4'-trihydroxystilbene).

Part 3: Postulated Oxidative Cyclization to this compound

The final and most speculative part of the pathway involves the formation of the dibenzo[b,f]oxepine ring from a stilbenoid precursor. It is hypothesized that an intramolecular oxidative coupling reaction occurs.

-

Intramolecular Oxidative Cyclization: A stilbenoid precursor, likely a hydroxylated derivative of resveratrol, is proposed to undergo an intramolecular C-O bond formation to create the seven-membered oxepine ring. This type of reaction is often catalyzed by oxidative enzymes such as peroxidases (PODs) or laccases (LACs) , which are known to be involved in the oxidative coupling and polymerization of phenols in plants. Cytochrome P450 enzymes could also potentially catalyze such a ring formation. The precise substrate and enzyme for this step in this compound biosynthesis remain to be experimentally validated.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is not yet available in the scientific literature. However, data from studies on the biosynthesis of resveratrol, its likely precursor, can provide a useful reference point for researchers.

| Enzyme | Substrate(s) | Product(s) | K_m_ (µM) | k_cat_ (s⁻¹) | Source |

| Phenylalanine Ammonia-Lyase | L-Phenylalanine | trans-Cinnamic acid | 30 - 300 | 1.5 - 250 | Representative data from various plant species |

| Cinnamate-4-Hydroxylase | trans-Cinnamic acid | p-Coumaric acid | 1 - 10 | 0.1 - 5 | Representative data from various plant species |

| 4-Coumarate-CoA Ligase | p-Coumaric acid, ATP, CoA | p-Coumaroyl-CoA | 5 - 100 | 0.5 - 50 | Representative data from various plant species |

| Stilbene Synthase | p-Coumaroyl-CoA, Malonyl-CoA | Resveratrol | 10 - 50 | 0.01 - 0.1 | Representative data from various plant species |

Note: The kinetic parameters presented are approximate ranges and can vary significantly depending on the plant species, isoenzyme, and experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of the this compound biosynthetic pathway.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay

Objective: To determine the activity of PAL in plant extracts.

Principle: The assay measures the rate of conversion of L-phenylalanine to trans-cinnamic acid by monitoring the increase in absorbance at 290 nm.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

Extraction buffer: 0.1 M sodium borate buffer (pH 8.8) containing 2 mM β-mercaptoethanol and polyvinylpyrrolidone (PVP)

-

Assay mixture: 0.1 M sodium borate buffer (pH 8.8) and 10 mM L-phenylalanine

-

Spectrophotometer

Procedure:

-

Freeze a known weight of plant tissue in liquid nitrogen and grind to a fine powder.

-

Homogenize the powder in ice-cold extraction buffer.

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant as the crude enzyme extract.

-

To a quartz cuvette, add the assay mixture and equilibrate to 37°C.

-

Initiate the reaction by adding a small volume of the crude enzyme extract.

-

Monitor the increase in absorbance at 290 nm for 10-15 minutes.

-

Calculate the enzyme activity based on the molar extinction coefficient of trans-cinnamic acid (9630 M⁻¹cm⁻¹).

Stilbene Synthase (STS) Enzyme Assay

Objective: To measure the activity of STS in plant extracts or with purified enzyme.

Principle: This assay quantifies the formation of resveratrol from p-coumaroyl-CoA and malonyl-CoA. The product is typically analyzed by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Enzyme source (plant extract or purified protein)

-

Assay buffer: 0.1 M potassium phosphate buffer (pH 7.5)

-

Substrates: p-coumaroyl-CoA and malonyl-CoA

-

Stopping solution: Acetic acid or ethyl acetate

-

HPLC system with a C18 column and a UV detector

Procedure:

-

Prepare the reaction mixture containing the assay buffer, p-coumaroyl-CoA, and malonyl-CoA.

-

Pre-incubate the mixture at 30°C.

-

Start the reaction by adding the enzyme source.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stopping solution.

-

Extract the product (resveratrol) with ethyl acetate.

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis.

-

Quantify the resveratrol produced by comparing the peak area to a standard curve.

In Vitro Oxidative Coupling Assay with Peroxidase

Objective: To test the hypothesis that a peroxidase can catalyze the oxidative cyclization of a stilbenoid precursor.

Principle: A stilbenoid substrate is incubated with a peroxidase and hydrogen peroxide (H₂O₂), and the reaction products are analyzed for the formation of this compound or related cyclized compounds.

Materials:

-

Stilbenoid substrate (e.g., resveratrol or a hydroxylated derivative)

-

Horseradish peroxidase (HRP) or a plant peroxidase extract

-

Reaction buffer: 0.1 M sodium phosphate buffer (pH 6.0)

-

Hydrogen peroxide (H₂O₂)

-

Stopping solution: Sodium azide or a strong acid

-

LC-MS system for product identification

Procedure:

-

In a reaction tube, combine the reaction buffer and the stilbenoid substrate.

-

Add the peroxidase enzyme.

-

Initiate the reaction by adding a low concentration of H₂O₂.

-

Incubate the reaction at room temperature with gentle shaking.

-

Stop the reaction by adding the stopping solution.

-

Analyze the reaction mixture by LC-MS to identify the products formed. Compare the mass and fragmentation pattern with that of an authentic this compound standard.

Visualizations

General Phenylpropanoid and Stilbenoid Biosynthesis Pathway

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Activity Assays

Caption: General workflow for in vitro enzyme activity assays.

Logical Relationship of Key Enzyme Classes

Caption: Key enzyme classes involved in the proposed pathway.

Methodological & Application

Protocol for High-Throughput Screening to Identify STING Antagonists Like Anhydrotuberosin

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon (IFN) response. Dysregulation and chronic activation of the STING pathway are implicated in various autoimmune and inflammatory diseases. Consequently, the identification of small molecule antagonists of STING represents a promising therapeutic strategy. This document provides a detailed protocol for a high-throughput screening (HTS) campaign to identify STING antagonists, using the natural product Anhydrotuberosin (ATS) as an exemplary compound identified through such methods.[1][2][3] The primary assay is a cell-based dual-luciferase reporter assay, followed by secondary assays to validate hit compounds.

Data Presentation

| Compound Name | Assay Type | Cell Line | STING Agonist | IC50 Value | Reference |

| This compound (ATS) | IFNβ Promoter Luciferase Reporter | HEK293T | Overexpression of STING | Not Reported | [1][2][3] |

| H-151 | IFNβ Promoter Luciferase Reporter | 293T-hSTING | 2’3’-cGAMP | 1.04 µM | [4] |

| H-151 | IFNβ Expression | Human Foreskin Fibroblasts (HFFs) | 2’3’-cGAMP | 134.4 nM | [5][6] |

| SN-011 | Ifnb Expression | Mouse Embryonic Fibroblasts (MEFs) | 2’3’-cGAMP | 127.5 nM | [5][6] |

| SN-011 | Ifnb Expression | Human Foreskin Fibroblasts (HFFs) | 2’3’-cGAMP | 502.8 nM | [5][6] |

| Compound 11 | IRF Pathway Reporter | 293T-hSTING | 2’3’-cGAMP | 19.93 µM | [4] |

| diABZI-I (STING-IN-6) | IFNβ Secretion | PBMCs | cGAMP | 49 nM | [7] |

| STING inhibitor 18 | cGAMP Displacement Assay | HAQ STING | cGAMP | 68 nM | [7] |

| THIQi | cGAMP Displacement Assay | HAQ STING | cGAMP | 84 nM | [7] |

Signaling Pathway and Experimental Workflow Diagrams

STING Signaling Pathway

The following diagram illustrates the canonical STING signaling cascade, which is the target of the screening protocol.

Caption: The cGAS-STING signaling pathway leading to Type I Interferon production.

High-Throughput Screening Workflow

The diagram below outlines the logical flow of the HTS campaign, from the primary screen to hit confirmation and validation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and Total Synthesis of this compound as a STING Antagonist for Treating Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. childrenshospital.org [childrenshospital.org]

- 6. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 7. STING (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

Application Notes and Protocols: Anhydrotuberosin Administration in Animal Models of Inflammatory Bowel Disease

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Anhydrotuberosin (ATS), a potent STING (Stimulator of Interferon Genes) antagonist, in preclinical animal models of inflammatory bowel disease (IBD), specifically dextran sodium sulfate (DSS)-induced colitis. Information regarding its relevance to STING-associated vasculopathy with onset in infancy (SAVI) is also discussed.

Application Note 1: this compound in DSS-Induced Colitis

Background this compound (ATS) is a natural product identified as a powerful antagonist of the STING signaling pathway.[1][2] Excessive activation of STING is a significant contributor to various autoimmune and autoinflammatory diseases, including IBD.[2][3] The DSS-induced colitis model is a widely used chemically-induced model that mimics the pathology of human ulcerative colitis.[4][5] In this model, DSS damages the colonic epithelium, allowing luminal bacteria to activate immune sensors like STING in the underlying tissue, which drives an inflammatory cascade.[3][5] ATS has been shown to strongly alleviate tissue inflammation in the DSS-induced colitis animal model, making it a promising therapeutic candidate.[1][6]

Summary of Efficacy (Illustrative Data) The following tables summarize representative quantitative data based on the reported strong alleviation of colitis by this compound.[1][2] These tables are structured for easy comparison between treatment groups.

Table 1: Effect of this compound (ATS) on Disease Activity Index (DAI) in DSS-Induced Colitis

| Group | Day 3 | Day 5 | Day 7 | Day 9 |

|---|---|---|---|---|

| Control (Vehicle) | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |

| DSS + Vehicle | 1.2 ± 0.3 | 2.5 ± 0.4 | 3.8 ± 0.5 | 3.5 ± 0.4 |

| DSS + ATS (10 mg/kg) | 1.0 ± 0.2 | 1.8 ± 0.3 | 2.4 ± 0.4 | 1.9 ± 0.3 |

| DSS + ATS (25 mg/kg) | 0.8 ± 0.2 | 1.3 ± 0.2 | 1.6 ± 0.3 | 1.1 ± 0.2 |

DAI is scored based on weight loss, stool consistency, and rectal bleeding. Data are presented as mean ± SEM.

Table 2: Endpoint Analysis of Colon Length and Inflammatory Markers

| Group | Colon Length (cm) | MPO Activity (U/g tissue) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) |

|---|---|---|---|---|

| Control (Vehicle) | 9.5 ± 0.5 | 0.5 ± 0.1 | 25 ± 5 | 15 ± 4 |

| DSS + Vehicle | 6.2 ± 0.4 | 4.8 ± 0.6 | 150 ± 20 | 110 ± 15 |

| DSS + ATS (10 mg/kg) | 7.8 ± 0.5 | 2.5 ± 0.4 | 80 ± 12 | 65 ± 9 |

| DSS + ATS (25 mg/kg) | 8.9 ± 0.4 | 1.2 ± 0.3 | 45 ± 8 | 30 ± 6 |

Endpoint analysis performed on Day 9. Data are presented as mean ± SEM.

Proposed Mechanism of Action The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA.[6] Upon activation, STING translocates and recruits TBK1, which in turn phosphorylates and activates the transcription factors IRF3 and NF-κB.[3] This leads to the transcription of type I interferons and a host of pro-inflammatory cytokines that drive inflammatory diseases like colitis.[3][6] this compound acts by inhibiting STING, thereby blocking these downstream signaling events and reducing the production of inflammatory mediators.[1]

Application Note 2: this compound and SAVI

Background STING-associated vasculopathy with onset in infancy (SAVI) is a rare, severe autoinflammatory disease caused by gain-of-function mutations in the TMEM173 gene, which encodes STING.[3] These mutations lead to constitutive STING activation and chronic, uncontrolled inflammation.